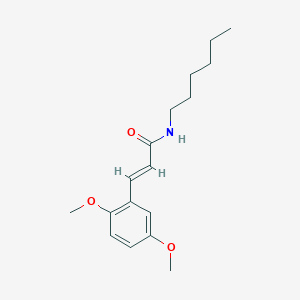
3-(2,5-dimethoxyphenyl)-N-hexylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,5-dimethoxyphenyl)-N-hexylacrylamide (DMPHA) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
3-(2,5-dimethoxyphenyl)-N-hexylacrylamide has been shown to act as a semiconductor in OFETs and OPVs. Its mechanism of action in drug delivery systems is based on its ability to form micelles in aqueous solutions. These micelles can encapsulate hydrophobic drugs, which can then be delivered to the target site.
Biochemical and Physiological Effects:
3-(2,5-dimethoxyphenyl)-N-hexylacrylamide has not been extensively studied for its biochemical and physiological effects. However, studies have shown that 3-(2,5-dimethoxyphenyl)-N-hexylacrylamide-based drug delivery systems have improved pharmacokinetic properties compared to traditional drug delivery systems.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2,5-dimethoxyphenyl)-N-hexylacrylamide has several advantages for lab experiments. It is relatively easy to synthesize, and its hydrophobic nature makes it an ideal candidate for drug delivery systems. However, 3-(2,5-dimethoxyphenyl)-N-hexylacrylamide has some limitations as well. Its low solubility in water can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for 3-(2,5-dimethoxyphenyl)-N-hexylacrylamide research. In the field of organic electronics, 3-(2,5-dimethoxyphenyl)-N-hexylacrylamide-based semiconducting polymers can be further optimized for improved OFET and OPV performance. In drug delivery systems, 3-(2,5-dimethoxyphenyl)-N-hexylacrylamide-based micelles can be further studied for their potential use in cancer therapy and other disease treatments.
Conclusion:
In conclusion, 3-(2,5-dimethoxyphenyl)-N-hexylacrylamide is a chemical compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 3-(2,5-dimethoxyphenyl)-N-hexylacrylamide can lead to the development of new technologies and treatments for various diseases.
Synthesemethoden
3-(2,5-dimethoxyphenyl)-N-hexylacrylamide can be synthesized through the reaction between 2,5-dimethoxyphenylacetonitrile and hexylamine in the presence of a catalyst. The resulting product is then subjected to an acid hydrolysis process, which yields 3-(2,5-dimethoxyphenyl)-N-hexylacrylamide as a white solid.
Wissenschaftliche Forschungsanwendungen
3-(2,5-dimethoxyphenyl)-N-hexylacrylamide has been studied extensively for its potential applications in various fields. In the field of organic electronics, 3-(2,5-dimethoxyphenyl)-N-hexylacrylamide has been used as a building block for the synthesis of semiconducting polymers. These polymers have shown promising results in the development of organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs).
3-(2,5-dimethoxyphenyl)-N-hexylacrylamide has also been studied for its potential use in drug delivery systems. Its hydrophobic nature makes it an ideal candidate for encapsulating hydrophobic drugs. 3-(2,5-dimethoxyphenyl)-N-hexylacrylamide-based drug delivery systems have shown enhanced drug solubility, stability, and bioavailability.
Eigenschaften
Produktname |
3-(2,5-dimethoxyphenyl)-N-hexylacrylamide |
|---|---|
Molekularformel |
C17H25NO3 |
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
(E)-3-(2,5-dimethoxyphenyl)-N-hexylprop-2-enamide |
InChI |
InChI=1S/C17H25NO3/c1-4-5-6-7-12-18-17(19)11-8-14-13-15(20-2)9-10-16(14)21-3/h8-11,13H,4-7,12H2,1-3H3,(H,18,19)/b11-8+ |
InChI-Schlüssel |
TXYXHWQEUHJHTB-DHZHZOJOSA-N |
Isomerische SMILES |
CCCCCCNC(=O)/C=C/C1=C(C=CC(=C1)OC)OC |
SMILES |
CCCCCCNC(=O)C=CC1=C(C=CC(=C1)OC)OC |
Kanonische SMILES |
CCCCCCNC(=O)C=CC1=C(C=CC(=C1)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 5-(5-bromo-2-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B254833.png)
![{(3Z)-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B254835.png)
![isopropyl 6-(4-isobutoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B254836.png)
![methyl 6-(3,4-diethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B254838.png)
![2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B254846.png)
![2-[(3,4-dichlorobenzyl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B254848.png)

![(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetonitrile](/img/structure/B254851.png)
![3-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-4-one](/img/structure/B254852.png)
![4-[(4-Oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-3-yl)methyl]benzoic acid](/img/structure/B254853.png)
![2-[(5E)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B254856.png)

![2-[5-(4-Ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]succinic acid](/img/structure/B254864.png)
![2-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid](/img/structure/B254866.png)